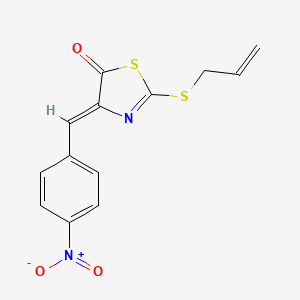
2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a compound that has been extensively studied for its potential applications in scientific research. It is a thiazolone derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. We will also list some future directions for research on this compound.
作用机制
The mechanism of action of 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that the compound interacts with thiols in cells and tissues, leading to the formation of a stable thioether bond. This reaction results in a change in the fluorescence properties of the compound, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to have antioxidant properties, which may be useful in the treatment of various diseases. In addition, the compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one for lab experiments is its fluorescent properties. This property makes it a valuable tool for studying thiol-containing molecules in cells and tissues. In addition, the compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its potential toxicity. The compound has been found to be toxic to cells at high concentrations, which may limit its use in certain experiments. In addition, the compound has a limited solubility in water, which may make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for research on 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. The compound has been found to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of diseases such as cancer and Alzheimer's disease.
Another potential direction is to investigate its potential as a tool for studying thiol-containing molecules in cells and tissues. The compound's fluorescent properties make it a valuable tool for studying thiol-containing molecules, and further research may uncover new applications for this compound in this area.
Conclusion:
In conclusion, 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has been extensively studied for its potential applications in scientific research. The compound has a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. Its fluorescent properties make it a valuable tool for studying thiol-containing molecules in cells and tissues, and further research may uncover new applications for this compound in this area.
合成方法
The synthesis of 2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-mercaptothiazoline with 4-nitrobenzaldehyde and allyl bromide in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the thiazolone ring. The yield of this reaction is typically around 70%, and the compound can be purified by recrystallization from a suitable solvent.
科学研究应用
2-(allylthio)-4-(4-nitrobenzylidene)-1,3-thiazol-5(4H)-one has been found to have a wide range of applications in scientific research. One of its most promising applications is as a fluorescent probe for detecting thiols in biological samples. The compound contains an allylthio group that can react with thiols to form a stable thioether bond. This reaction results in a fluorescence emission that can be detected using various spectroscopic techniques. This property makes the compound a valuable tool for studying thiol-containing molecules in cells and tissues.
属性
IUPAC Name |
(4Z)-4-[(4-nitrophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2/c1-2-7-19-13-14-11(12(16)20-13)8-9-3-5-10(6-4-9)15(17)18/h2-6,8H,1,7H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJXGLPRPTXAGC-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

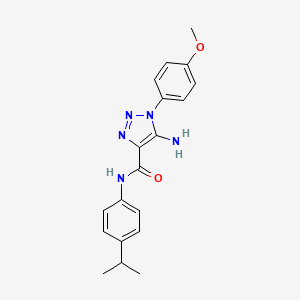
![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B4979115.png)
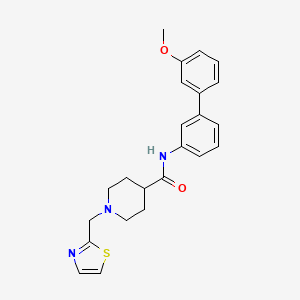
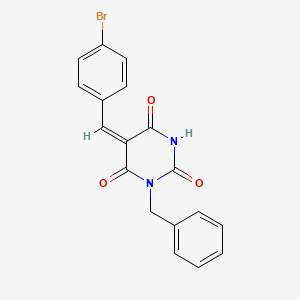
![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4979148.png)

![7-amino-5-(2,4-dimethoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4979177.png)

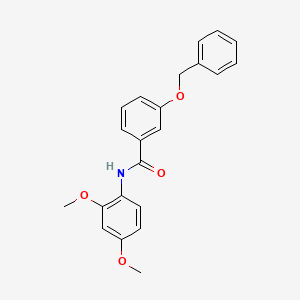
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)
![methyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4979212.png)
![8-[3-(4-fluorophenoxy)propoxy]quinoline](/img/structure/B4979214.png)
![2-{[3-(1-piperidinyl)propyl]thio}-1,3-benzothiazole diethanedioate](/img/structure/B4979215.png)